![molecular formula C10H13FN2O B1449441 5-Amino-4-fluoro-2,N,N-trimethylbenzamide CAS No. 1865088-94-3](/img/structure/B1449441.png)
5-Amino-4-fluoro-2,N,N-trimethylbenzamide
Overview
Description
5-Amino-4-fluoro-2,N,N-trimethylbenzamide is a chemical compound with the CAS Number: 1865088-94-3 . It has a molecular weight of 196.22 and its IUPAC name is 5-amino-4-fluoro-N,N,2-trimethylbenzamide . This compound is used in diverse scientific research, including drug discovery and materials science.
Molecular Structure Analysis
The InChI code for 5-Amino-4-fluoro-2,N,N-trimethylbenzamide is 1S/C10H13FN2O/c1-6-4-8(11)9(12)5-7(6)10(14)13(2)3/h4-5H,12H2,1-3H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 196.22 . The country of origin for this compound is CN .Scientific Research Applications
Agriculture: Herbicide Formulation
This compound serves as an intermediate in the synthesis of herbicides, such as saflufenacil . Its role in the agricultural sector is crucial for developing herbicides that are more selective and environmentally friendly. The presence of the fluorine atom can contribute to the herbicidal activity, providing a means to control weed growth effectively without harming crops.
properties
IUPAC Name |
5-amino-4-fluoro-N,N,2-trimethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c1-6-4-8(11)9(12)5-7(6)10(14)13(2)3/h4-5H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSQSPFANSUXLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)N(C)C)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-4-fluoro-2,N,N-trimethyl-benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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